Butyrylferrocene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

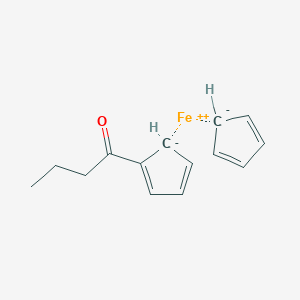

Butyrylferrocene is an organometallic compound with the chemical formula C14H16FeO2. It is a derivative of ferrocene, where a butyryl group is attached to one of the cyclopentadienyl rings. This compound is known for its unique structure and properties, making it a valuable substance in various fields of research and industry. This compound appears as a yellow crystalline solid and is soluble in organic solvents .

准备方法

Synthetic Routes and Reaction Conditions: Butyrylferrocene can be synthesized by reacting butyryl chloride with ferrocene in an organic solvent. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} \rightarrow \text{Fe(C}_5\text{H}_4\text{COCH}_2\text{CH}_2\text{CH}_3\text{)}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, controlled temperatures, and inert gas atmospheres to ensure the stability of the product .

化学反应分析

Reduction

Butyrylferrocene undergoes reduction to alkylferrocene derivatives:

- Clemmensen Reduction : This compoundHCl Zn Hg Butylferrocene This reaction replaces the carbonyl group with a methylene unit, yielding 4-chlorobutylferrocene .

Electrophilic Substitution

The acylated ring activates the second cyclopentadienyl ring for electrophilic substitution:

- Friedel-Crafts Alkylation : Reacts with alkyl halides in the presence of AlCl₃ to form 1,1′-disubstituted derivatives .

- Sulfonation : Forms sulfonated products under mild conditions, though direct nitration is hindered by competitive oxidation .

Coordination Chemistry

This compound participates in ligand-metal interactions due to its π-electron-rich rings and carbonyl group:

- Phosphine-Stibine Complexes : Coordinates with transition metals (e.g., Pd, Pt) to form chelates with weak Cl–Sb interactions .

- Grignard Reagents : Reacts with Mg to form intermediates for silylated derivatives .

Oxidation and Stability

- Ferrocene Oxidation : The ferrocene/ferrocenium redox couple (E1/2≈0.4V) remains accessible, but the electron-withdrawing butyryl group slightly stabilizes the oxidized state .

- Thermal Stability : Decomposes above 200°C without melting, consistent with ferrocene derivatives .

Comparative Reactivity Table

科学研究应用

Butyrylferrocene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

Biology: Studies have explored its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications.

Industry: this compound is used in the production of materials with specific magnetic properties and as a ligand in organic electronic materials and liquid crystal displays

作用机制

The mechanism of action of butyrylferrocene involves its interaction with molecular targets through its ferrocene moiety. The ferrocene unit imparts stability and redox activity, making it useful in electrochemical applications. In biological systems, it may interact with cellular components, leading to its antimicrobial and anticancer effects. The exact molecular pathways are still under investigation .

相似化合物的比较

Ferrocene: The parent compound of butyrylferrocene.

Acetylferrocene: Similar structure with an acetyl group instead of a butyryl group.

Ferrocenecarboxaldehyde: Contains a formyl group attached to the cyclopentadienyl ring.

Uniqueness: this compound is unique due to its butyryl group, which imparts distinct chemical and physical properties compared to its analogs. This makes it valuable in specific applications where these properties are desired .

生物活性

Butyrylferrocene, a derivative of ferrocene, is gaining attention for its potential biological activities, including antitumor, antimicrobial, and antiparasitic properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a butyryl group attached to the ferrocene moiety. The general formula for this compound is C14H16FeO. Its unique structure contributes to its reactivity and interaction with biological systems.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a study evaluated various ferrocene derivatives for their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer types, including breast (MCF-7) and colon (HCT116) cancer cells.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | >5.0 |

| This compound | HCT116 | 15.3 | >4.8 |

| Reference Drug (Doxorubicin) | MCF-7 | 0.5 | - |

The selectivity index (SI) indicates that this compound has a favorable therapeutic window compared to conventional chemotherapeutics.

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antiparasitic Activity

The antiparasitic properties of this compound have been evaluated against Plasmodium falciparum, the causative agent of malaria. Preliminary results indicate that this compound exhibits moderate activity against this parasite.

Case Study: In Vitro Evaluation Against Plasmodium falciparum

In a specific study, the antiplasmodial activity was assessed using the SYBR Green I-based assay. The IC50 value for this compound was found to be approximately 25 µM, indicating its potential as an antimalarial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells, leading to programmed cell death.

- Topoisomerase Inhibition : Similar to other ferrocene derivatives, this compound has been suggested to inhibit topoisomerases, enzymes critical for DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

属性

CAS 编号 |

1271-94-9 |

|---|---|

分子式 |

C14H16FeO 10* |

分子量 |

256.12 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |

InChI |

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2 |

InChI 键 |

LXGKRVAPVVIDQW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

规范 SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

产品来源 |

United States |

Q1: What is the molecular structure of butyrylferrocene and how was it determined?

A1: this compound (C14H16FeO) is an organometallic compound composed of a ferrocene unit with a butyryl group attached to one of the cyclopentadienyl rings. Its crystal structure was determined using X-ray diffraction analysis at 200 K. This analysis revealed that this compound crystallizes in the orthorhombic space group P212121 with unit cell dimensions of a = 5.6954(3) Å, b = 10.0307(6) Å, and c = 20.4422(14) Å. [] You can find more details about the crystallographic data in the paper published by R.D. Adams et al. []

Q2: What is the potential application of this compound in combustion processes?

A2: While the provided research doesn't directly investigate the combustion properties of this compound, it belongs to a class of organometallic compounds known to influence ignition and combustion processes. These compounds, often called "anti-knock" agents, can modify flame speed and reduce undesirable combustion phenomena like knocking in engines. Further research is needed to explore the specific impacts and effectiveness of this compound as a fuel additive compared to other known compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。